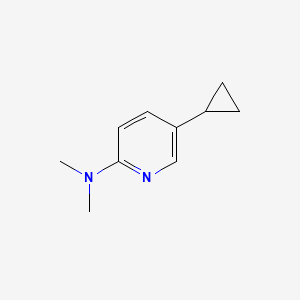

5-cyclopropyl-N,N-dimethylpyridin-2-amine

Vue d'ensemble

Description

5-Cyclopropyl-N,N-dimethylpyridin-2-amine is a pyridine derivative with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to the pyridine ring, along with two dimethylamine groups. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N,N-dimethylpyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-cyclopropylpyridine with dimethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

5-Cyclopropyl-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in the presence of a base and an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Pharmacological Applications

5-Cyclopropyl-N,N-dimethylpyridin-2-amine is primarily studied for its role as a selective ligand in receptor binding assays, particularly for serotonin receptors. The compound has shown promise in the following areas:

- Serotonin Receptor Modulation : Research indicates that compounds similar to this compound can act as agonists at the serotonin 2A receptor (5-HT2AR). This receptor is implicated in various psychiatric conditions, including depression and anxiety disorders. The structure-activity relationship studies have demonstrated that modifications to the pyridine ring can enhance binding affinity and selectivity for 5-HT2AR .

- Potential Antidepressant Activity : Given its interaction with serotonin receptors, there is potential for this compound to be developed as an antidepressant. Compounds that selectively activate 5-HT2AR have been linked to improved mood and reduced anxiety in preclinical models .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds related to this compound:

- Study on Serotonin Agonists : A study published in Nature explored a series of pyridine derivatives, including this compound, highlighting their selective agonist activity at the serotonin receptors. The findings suggest that these compounds could lead to new treatments for mood disorders .

- Antimicrobial Activity : Another research effort focused on heterocyclic compounds similar to this compound demonstrated antimicrobial properties against various pathogens, indicating potential applications beyond psychiatry .

Mécanisme D'action

The mechanism of action of 5-cyclopropyl-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Cyclopropylpyridin-2-amine: Lacks the dimethylamine groups, resulting in different chemical and biological properties.

N,N-Dimethylpyridin-2-amine: Does not have the cyclopropyl group, affecting its reactivity and applications.

2-Aminopyridine: A simpler analog without the cyclopropyl and dimethylamine groups.

Uniqueness

5-Cyclopropyl-N,N-dimethylpyridin-2-amine is unique due to the presence of both the cyclopropyl and dimethylamine groups, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research and industrial applications .

Activité Biologique

5-Cyclopropyl-N,N-dimethylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14N2

- Molecular Weight : 162.23 g/mol

- IUPAC Name : this compound

The compound features a cyclopropyl group and two dimethylamine substituents, which contribute to its unique chemical reactivity and biological properties.

This compound interacts with specific molecular targets, including enzymes and receptors. The compound's mechanism involves binding to these targets, thereby modulating their activity and leading to various biological effects. The exact pathways depend on the context of use, indicating a complex interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various microbial strains, demonstrating effectiveness in inhibiting growth at specific concentrations. The minimum inhibitory concentration (MIC) values are critical for understanding its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce cytotoxic effects in cancer cell lines. For instance, the compound's efficacy was assessed using the MTT assay against different cancer types, revealing promising results in reducing cell viability .

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 | 1.29 | Moderate potency observed |

| A549 | 0.03 | High efficacy noted |

| Colo-205 | 0.01 | Significant anticancer activity |

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier and interact with neuronal receptors positions it as a candidate for further exploration in neuropharmacology .

Case Studies and Research Findings

-

Study on Antiproliferative Activity :

A study conducted on various pyridine derivatives, including this compound, highlighted its antiproliferative effects on neuroblastoma cells. The results indicated that modifications in the molecular structure could enhance potency significantly . -

Assessment of Antimicrobial Efficacy :

Another research effort focused on evaluating the antimicrobial activity against pathogens such as E. coli and S. aureus. The compound showed promising results with MIC values suggesting effective inhibition at low concentrations. -

Neuroprotective Studies :

In a recent investigation into neuroprotective agents, this compound was tested for its effects on neuronal cell viability under stress conditions. The findings indicated enhanced survival rates compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases .

Propriétés

IUPAC Name |

5-cyclopropyl-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12(2)10-6-5-9(7-11-10)8-3-4-8/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBLCBSSWLWCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745105 | |

| Record name | 5-Cyclopropyl-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245645-43-5 | |

| Record name | 5-Cyclopropyl-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.